

Technical Guide: ZD-7155 Binding Affinity & Structural Pharmacology at the AT1 Receptor

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Compound of Interest

Compound Name: ZD-7155
Cat. No.: B1228687

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Executive Summary

ZD-7155 (ZD7155 hydrochloride) is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 Receptor (AT1R).^{[1][2]} Distinguished by its high affinity ($IC_{50} \approx 3.3 - 3.8$ nM) and slow dissociation kinetics, **ZD-7155** has transcended its role as a mere experimental antihypertensive to become a critical tool in structural biology. It was the ligand of choice for stabilizing the human AT1R for its landmark crystal structure determination (PDB: 4YAY), revealing the molecular basis of "sartan" binding.

This guide details the physicochemical basis of **ZD-7155**'s affinity, provides rigorous protocols for quantifying this interaction, and analyzes its inhibition of the Gq/11-mediated signaling cascade.

Molecular Mechanism & Structural Biology

The Structural Basis of High Affinity

Unlike earlier antagonists like Losartan, **ZD-7155** possesses a specific biphenyl-tetrazole scaffold optimized for deep pocket penetration. Structural analysis via serial femtosecond

crystallography (SFX) reveals that **ZD-7155** stabilizes the receptor in an inactive conformation by locking transmembrane helices (TM) III, V, VI, and VII.

Key Binding Interactions (PDB: 4YAY):

-

Stacking: The naphthyridin-2-one moiety of **ZD-7155** forms a critical stacking interaction with Trp84 (2.60) in TM2. Mutation of this residue (W84A) abolishes binding, confirming its role as the "anchor."

- Hydrogen Bonding:** A vital hydrogen bond exists between the drug and Tyr35 (1.39). This interaction is unique to high-affinity antagonists and mimics the stabilizing intramolecular networks found in other Class A GPCRs.
- Hydrophobic Enclosure:** The biphenyl group is buried in a hydrophobic pocket formed by Val108 (3.32), Leu112 (3.36), and Phe77 (2.53). This extensive hydrophobic contact surface area drives the high enthalpic contribution to binding energy.

Comparative Affinity Data

ZD-7155 exhibits superior potency compared to first-generation sartans.[3]

Compound	Target	IC50 (Binding)	Mechanism	Kinetic Profile
ZD-7155	hAT1R	3.3 - 3.8 nM	Competitive Antagonist	Slow Dissociation (Insurmountable)
Losartan	hAT1R	~20 nM	Competitive Antagonist	Fast Dissociation
Angiotensin II	hAT1R	~1.0 nM	Agonist	Rapid Internalization

Signal Transduction & Inhibition Pathway

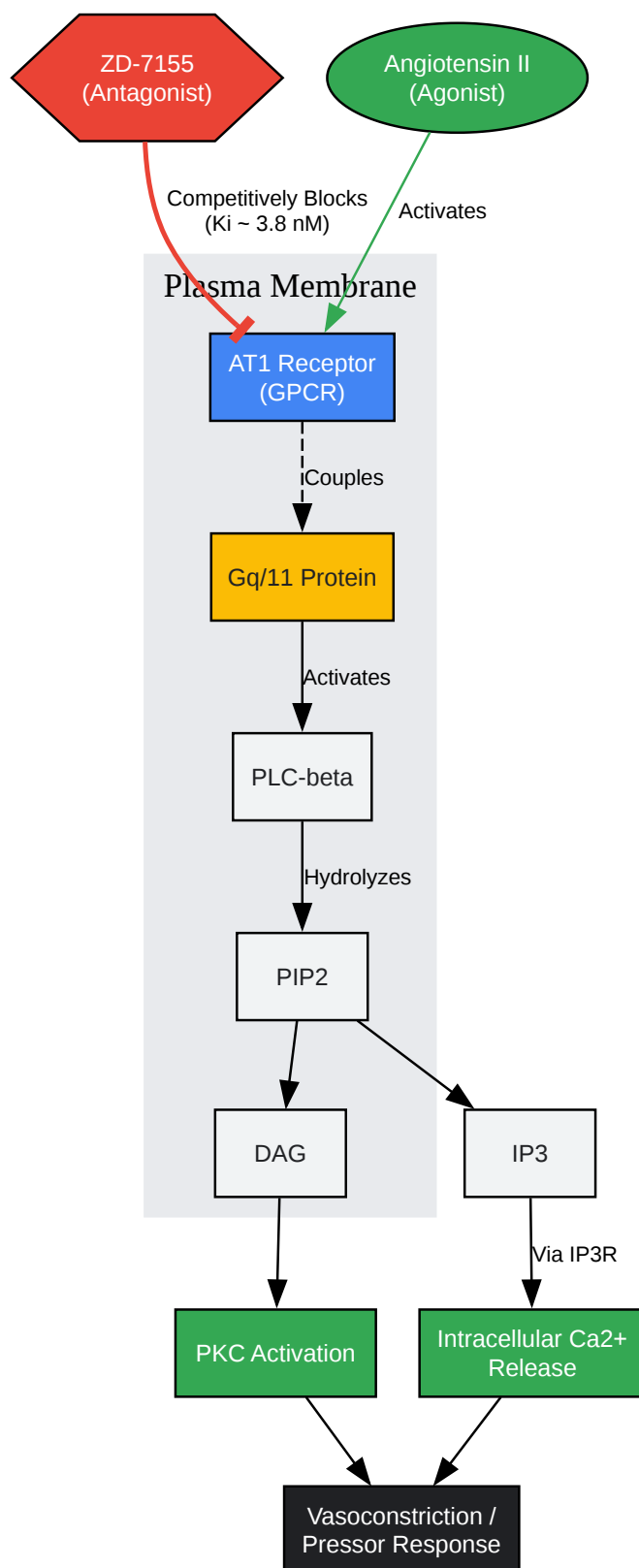
Upon binding, Angiotensin II (AngII) normally induces a conformational change in AT1R that couples to the G

q/11 protein. **ZD-7155** sterically occupies the orthosteric pocket, preventing the inward movement of TM7 and the outward movement of TM6 required for G-protein coupling.

Diagram 1: AT1R Signaling Cascade & ZD-7155 Blockade

The following diagram illustrates the canonical Gq/PLC

pathway and the precise node of **ZD-7155** intervention.



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Caption: **ZD-7155** competitively inhibits AT1R, preventing Gq coupling and downstream Calcium/PKC cascades.

Experimental Protocols: Validating Binding Affinity

To replicate the reported IC50 values (3.8 nM), a Radioligand Binding Assay using [

I]-AngII is the gold standard. This protocol is designed to be self-validating by including controls for non-specific binding.

Protocol A: Membrane Preparation (The Foundation)

Causality: GPCRs are membrane-bound. Using whole cells can introduce variability due to receptor internalization. Purified membranes provide a stable, accessible receptor population.

- Tissue Source: Guinea pig adrenal glands (high AT1R density) or AT1R-transfected HEK293 cells.
- Lysis: Homogenize tissue in ice-cold Hypotonic Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).
 - Why: Hypotonic shock bursts cells; EDTA inhibits metalloproteases that degrade receptors.
- Centrifugation: Spin at 1,000 x g (10 min) to remove nuclei/debris. Collect supernatant.
- Pelleting: Spin supernatant at 40,000 x g (30 min). The pellet contains the membrane fraction.
- Resuspension: Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).
 - Why: Mg²⁺ is often required for high-affinity agonist binding; BSA prevents ligand adsorption to plasticware.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the IC₅₀ of **ZD-7155** by displacing [¹²⁵I]-Angiotensin II (approx. 2200 Ci/mmol). Concentration: 0.1 – 0.2 nM.

[¹²⁵I]-AngII.[2]

Reagents:

- Radioligand: [

[¹²⁵I]-Tyr

-Angiotensin II (approx. 2200 Ci/mmol). Concentration: 0.1 – 0.2 nM.

- Competitor: **ZD-7155** (Serial dilutions:

M to

M).

- Non-Specific Control: Unlabeled Angiotensin II (10

M) or Losartan (10

M).

Workflow:

- Incubation: In 96-well plates, mix:

- 50

L Membrane suspension (20-50

g protein).

- 50

L [

[¹²⁵I]-AngII.

- 50

L **ZD-7155** (various concentrations) OR Buffer (Total Binding) OR Excess Cold Ligand (Non-Specific Binding).

- Equilibrium: Incubate at 25°C for 60-90 minutes.
 - Self-Validation Check: Equilibrium is reached when binding counts stabilize. If counts are still rising, extend time.
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI).
 - Why PEI? AT1R is sticky. PEI reduces non-specific binding of the radioligand to the glass fiber filter (negatively charged).
- Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound ligand.
- Detection: Count radioactivity (CPM) in a gamma counter.

Data Analysis:

- Calculate Specific Binding = (Total Binding) - (Non-Specific Binding).
- Plot % Specific Binding vs. Log[**ZD-7155**].
- Fit to a one-site competition model to derive IC50.
- Ki Calculation:

(Cheng-Prusoff equation).

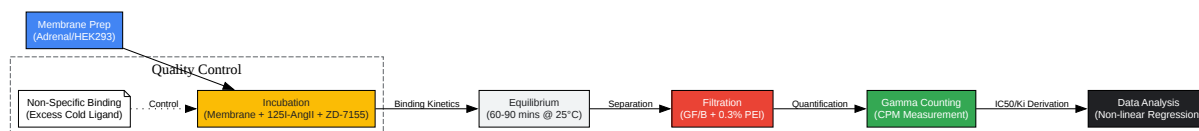
- [L] = Concentration of [

I]-AngII.

- Kd = Dissociation constant of [

I]-AngII (typically ~0.5 - 1.0 nM).

Diagram 2: Radioligand Binding Workflow



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Caption: Workflow for determining **ZD-7155** affinity. PEI-soaked filters are critical for reducing background noise.

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